2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Mechanism of Action
Target of Action
The primary target of 2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is tyrosinase , an enzyme that plays a crucial role in the melanogenesis process .
Mode of Action
The compound interacts with tyrosinase in a competitive manner, inhibiting its activity . This interaction results in the prevention of melanin synthesis, a key process in skin pigmentation .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in melanin production, which can lead to a reduction in skin pigmentation .
Result of Action
The inhibition of tyrosinase activity by this compound leads to a decrease in melanin production . This can result in a reduction in skin pigmentation, making the compound potentially useful in the treatment of hyperpigmentation disorders .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with α-haloketones under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit bioactivity in preliminary studies.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
- 2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethanamide
- 2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-6-4-11(5-7-12)9-15(19)18-16-17-13(10-22-16)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIESTWGCGWOENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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